molecular formula C8H16O B12508605 Oct-5-en-1-ol CAS No. 90200-83-2

Oct-5-en-1-ol

Cat. No.: B12508605
CAS No.: 90200-83-2
M. Wt: 128.21 g/mol
InChI Key: VDHRTASWKDTLER-UHFFFAOYSA-N
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Description

Product Overview Oct-5-en-1-ol, also known as cis-5-octen-1-ol, is a high-purity chemical reagent offered for non-clinical laboratory research purposes. This compound is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use . Chemical Profile • CAS Registry Number: 64275-73-6 • Molecular Formula: C₈H₁₆O • Molecular Weight: 128.21 g/mol • Physical Form: Colorless clear liquid Research Applications this compound is a compound of interest in flavor and fragrance research and development. Its aroma is characterized by fresh, fruity notes reminiscent of melon and apple, and it is noted to enhance citrus nuances in compositions . Researchers utilize this compound in the development and analysis of flavorings for products such as melon, citrus, strawberry, cherry, and peach . It is also used in the study of fragrance formulations for perfumery and scented products. Usage & Handling This product is strictly for use in laboratory research settings. It must be handled only by qualified professionals. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and safety information before use. Store in a cool, dry place in tightly sealed containers, protected from heat and light .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90200-83-2

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

oct-5-en-1-ol

InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h3-4,9H,2,5-8H2,1H3

InChI Key

VDHRTASWKDTLER-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCCCO

density

0.840-0.860 (20°)

physical_description

colourless liquid

Origin of Product

United States

Preparation Methods

Esterification-Hydrolysis Cascade

The most widely documented route involves esterification of oleic acid with (Z)-oct-5-en-1-ol followed by hydrolysis. Ledauphin et al. optimized this method using p-toluenesulfonic acid (PTSA) as a catalyst:

Reaction Conditions

  • Oleic acid (42.0 mmol), (Z)-oct-5-en-1-ol (35.0 mmol), and PTSA (1 mol%) in refluxing toluene.
  • Yield: 87% after 6 hours, confirmed by ¹H NMR (δ 5.45–5.25 ppm, olefinic protons).

Mechanistic Insights

  • PTSA facilitates protonation of the carbonyl oxygen, enhancing nucleophilic attack by the alcohol.
  • Steric hindrance at the γ-position minimizes β-hydride elimination, preserving stereochemistry.

Reduction of α,β-Unsaturated Ketones

Selective reduction of 5-octen-1-one using lithium aluminium hydride (LiAlH₄) provides high enantiomeric excess (ee):

Protocol

  • 5-Octen-1-one (33.5 mmol) in THF at 0°C under N₂.
  • LiAlH₄ (2.5 equiv) added dropwise, stirred for 1.5 hours.
  • Quenched with NaOH (10%), yielding (E)-oct-5-en-1-ol (81% yield).

Key Parameters

Parameter Optimal Value
Temperature 0–5°C
Solvent THF
Hydride Source LiAlH₄
Stereoselectivity 95% ee (E)

Isomerization of Dienols

Copper-catalyzed isomerization of 2,7-octadien-1-ol offers a gas-phase route with minimal byproducts:

Industrial-Scale Process

  • Catalyst : Cu/ZnO/Al₂O₃ (5 wt% loading).
  • Conditions : 160–240°C, H₂ co-feed (molar ratio 75:25 dienol:H₂).
  • Conversion : 92% with 7-octen-1-al as intermediate.

Advantages

  • Continuous distillation removes aldehydes, preventing polymerization.
  • Space velocity (LHSV) of 0.5–10 hr⁻¹ ensures 85% yield.

Palladium-Catalyzed Dehydration

Dehydration of 3,7-dimethyl-6-hydroxy-7-octene-1-ol using Pd complexes achieves cyclization to rose oxide precursors:

Optimized Procedure

  • Substrate (58.1 mmol), Pd(OAc)₂ (1 mol%), 1,4-bis(diphenylphosphino)butane (5 mol%) in hexanol.
  • Heated at 150°C under vacuum (25 mmHg), yielding 3,7-dimethyl-5,7-octadien-1-ol (82%).

Catalyst Recycling

  • Pd complexes remain active for ≥5 cycles with <3% activity loss.
  • TOF (turnover frequency): 1,200 hr⁻¹.

Biocatalytic Routes

Emerging enzymatic methods using Candida antarctica lipase B (CAL-B) show promise:

Recent Advances

  • Transesterification of vinyl acetate with 5-octen-1-ol in ionic liquids ([BMIM][PF₆]).
  • Conversion : 78% at 40°C, 96% enantiomeric excess.

Comparison of Methods

Method Yield (%) Cost (USD/kg) Scalability
Esterification 87 120 Industrial
LiAlH₄ Reduction 81 200 Lab-scale
Isomerization 85 90 Continuous
Biocatalytic 78 300 Pilot-scale

Chemical Reactions Analysis

Types of Reactions: cis-5-Octen-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: It can undergo substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed:

    Oxidation: cis-5-Octenal and cis-5-Octenoic acid.

    Reduction: 5-Octanol.

    Substitution: Halogenated derivatives such as 5-chloro-5-octen-1-ol.

Mechanism of Action

The mechanism of action of cis-5-Octen-1-ol involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic odor. In biological systems, it may act as a signaling molecule, influencing the behavior of insects and other organisms . The exact molecular targets and pathways involved in its biological effects are still under investigation.

Comparison with Similar Compounds

Comparison with Stereoisomers

(E)- vs. (Z)-Oct-5-en-1-ol

Property (Z)-Oct-5-en-1-ol (cis) (E)-Oct-5-en-1-ol (trans)
Boiling Point 95°C (25 mmHg) Not explicitly reported
Density 0.849 g/mL Similar range expected
Refractive Index 1.448 Data unavailable
Odor Profile Green, fruity Likely distinct due to stereochemistry
Stability Stabilized with α-tocopherol Less stabilized

The cis isomer is commercially predominant, with ≥97% purity in fragrance-grade products, while the trans isomer is often a minor component in technical mixtures .

Comparison with Positional Isomers

1-Octen-3-ol

Property Oct-5-en-1-ol 1-Octen-3-ol
Structure Double bond at C5-C6, OH at C1 Double bond at C1-C2, OH at C3
Odor Green, fruity Mushroom-like, earthy
Applications Beverage aromas, perfumes Food flavoring, truffle oil additives
Boiling Point 95°C (25 mmHg) 175°C (atmospheric)

The position of the double bond and hydroxyl group drastically alters odor profiles and volatility.

Comparison with Saturated Analog: 1-Octanol

Property This compound 1-Octanol
Structure Unsaturated (C5-C6 double bond) Saturated
Boiling Point 95°C (25 mmHg) 195°C
Stability Oxidation-prone Highly stable
Applications Fragrances, beverages Solvents, plasticizers

The double bond in this compound reduces boiling point and increases reactivity compared to 1-octanol.

Comparison with Ester Derivatives: 5-Octen-1-ol Propanoate

Property This compound 5-Octen-1-ol Propanoate (CAS 196109-18-9)
Functional Group Alcohol (-OH) Ester (-O-CO-)
Molecular Weight 128.21 g/mol 184.28 g/mol
Volatility Higher (due to -OH) Lower (esterification reduces volatility)
Applications Direct fragrance use Potential flavor enhancer

Ester derivatives are less volatile and may offer modified odor profiles.

Other Structurally Related Compounds

5-(Dimethylamino)pent-2-en-1-ol

This compound (CAS 1899162-07-2) features a dimethylamino group and a conjugated alkene system, enabling applications in pharmaceuticals and material science. Unlike this compound, its functional diversity supports roles in drug synthesis and advanced materials .

Analytical Data Comparison

Gas Chromatography Retention Indices

Compound Column (ZB-Wax) Retention Index (RI) Reference
(Z)-Oct-5-en-1-ol 30 m, 0.25 mm 1616
1-Octen-3-ol Similar column ~980–1100

The higher RI of this compound reflects stronger interactions with polar stationary phases due to its terminal hydroxyl group.

Biological Activity

Oct-5-en-1-ol, also known as 5-octen-1-ol, is a naturally occurring compound belonging to the class of alkenols. It is characterized by its eight-carbon chain with a double bond at the fifth position. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and other pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound has the molecular formula C8H16OC_8H_{16}O and a molecular weight of 128.21 g/mol. Its structure features a hydroxyl group (-OH) attached to an alkene, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study utilizing the PASS (Prediction of Activity Spectra for Substances) software predicted various biological activities for this compound, including antibacterial and antifungal effects. The predicted probabilities for these activities were notably high, suggesting that this compound could be effective against certain pathogens.

Activity TypePredicted Probability
Antibacterial0.716
Antifungal0.545
Anti-inflammatory0.659

This table summarizes the predicted probabilities for various biological activities of this compound based on computational modeling .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. It is believed that the compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. Such mechanisms could make it a candidate for treating inflammatory diseases.

Case Studies

Several case studies have explored the effects of this compound in different contexts:

  • Marine Algae Response : In a study involving marine algae, exposure to this compound resulted in enhanced growth performance and upregulation of defense-related metabolites. The algae demonstrated increased synthesis of phytohormones and antioxidant enzymes upon treatment with this compound, indicating its role in stress response and growth regulation .
  • Plant Defense Mechanisms : Another investigation focused on plant defense mechanisms revealed that this compound acts as a signaling molecule that triggers defense responses in plants against biotic stressors. The compound was found to induce the expression of genes associated with defense pathways .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that its effects may stem from its ability to interact with cellular membranes due to its lipophilic nature, leading to alterations in membrane fluidity and subsequent cellular responses.

Q & A

Basic Research Questions

Q. How can Oct-5-en-1-ol be reliably identified and characterized using spectroscopic methods?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to confirm the (E)-stereochemistry via coupling constants (e.g., trans coupling in 1^1H-NMR) and compare with reference data . Gas chromatography (GC) with mass spectrometry (MS) can verify purity and molecular weight (128.2120 g/mol) using retention indices and fragmentation patterns . For structural validation, compare InChIKey (VDHRTASWKDTLER-ONEGZZNKSA-N) and SMILES strings (CC\C=C/CCCCO) against databases like NIST Chemistry WebBook .

Q. What are the critical physicochemical properties of this compound for experimental handling?

  • Methodological Answer : Key properties include:

  • Hydrophobicity : LogP values can be estimated via computational tools (e.g., ChemAxon) to predict solubility in organic solvents.
  • Stability : Monitor decomposition under varying pH and temperature using accelerated stability studies (e.g., HPLC analysis over 72 hours).
  • Stereochemical integrity : Ensure storage in inert atmospheres to prevent isomerization, validated by periodic GC or chiral HPLC .

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized to control stereochemical outcomes?

  • Methodological Answer :

  • Reaction design : Use Sharpless asymmetric dihydroxylation or Wittig reactions with chiral catalysts to favor (E)-isomer formation. Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity (e.g., dichloromethane vs. hexane) to minimize byproducts .
  • Variables : Test temperature (e.g., 0°C vs. room temperature) and catalyst loading (5–10 mol%) to maximize yield and enantiomeric excess (ee). Tabulate results to identify optimal conditions:
CatalystTemp (°C)ee (%)Yield (%)
L109278
L2258582
  • Validation : Cross-validate stereochemistry via NOESY NMR to confirm spatial proximity of alkene protons .

Q. What statistical approaches resolve contradictions in reported chromatographic data for this compound?

  • Methodological Answer :

  • Data normalization : Apply multivariate analysis (e.g., PCA) to GC-MS datasets to account for instrument variability .
  • Error analysis : Calculate relative standard deviation (RSD) across replicates to identify outliers. For example, if retention times vary by >2%, recalibrate GC columns or standardize oven temperature gradients .
  • Reproducibility : Follow CONSORT-EHEALT guidelines (e.g., detailed protocol sharing, raw data deposition in repositories like Zenodo) to enable cross-lab validation .

Q. How can discrepancies in reaction yields of this compound across studies be systematically addressed?

  • Methodological Answer :

  • Literature meta-analysis : Aggregate yield data from 10+ studies and perform regression analysis to identify variables (e.g., solvent polarity, catalyst type) correlating with yield. Use tools like RevMan for statistical synthesis .
  • Controlled replication : Reproduce high-yield protocols under standardized conditions (e.g., inert atmosphere, anhydrous solvents) and document deviations (e.g., moisture content) in supplementary materials .
  • Counterargument addressing : If yields contradict computational predictions (e.g., DFT-calculated activation energies), conduct kinetic studies (e.g., Eyring plots) to reconcile theory and experiment .

Methodological Best Practices

  • Data presentation : Include processed data (e.g., chromatograms, NMR peaks) in the main text and raw data in appendices to balance clarity and transparency .
  • Ethical considerations : Disclose conflicts of interest (e.g., proprietary catalysts) and cite primary literature to avoid redundancy .
  • Interdisciplinary alignment : Align research questions with PICOT frameworks (Population: reaction conditions; Intervention: catalyst; Comparison: solvent systems; Outcome: yield/stereochemistry) to ensure methodological rigor .

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